1-((4-fluoro-3-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
Description
1-((4-fluoro-3-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a sulfonyl group and a triazole moiety
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)sulfonyl-4-(triazol-2-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O2S/c1-11-10-13(2-3-14(11)15)22(20,21)18-8-4-12(5-9-18)19-16-6-7-17-19/h2-3,6-7,10,12H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPKCAQWKHURBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)N3N=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination for Piperidine Intermediate
The piperidine backbone is often synthesized via reductive amination, as outlined in Scheme 2 of WO2016087352A1. Aldehyde derivatives (e.g., 4-(trifluoromethyl)benzaldehyde) react with primary amines in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) under inert conditions. For example:
Halogenation at the 4-Position
To introduce a leaving group for subsequent triazole substitution, the 4-position of piperidine is halogenated. Patent WO2016087352A1 describes bromination using phosphorus tribromide (PBr₃) in DCM, achieving >90% conversion. Alternatively, Mitsunobu reactions with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) facilitate hydroxyl-to-iodide substitution.
Sulfonylation at the 1-Position
Sulfonyl Chloride Coupling
The 4-fluoro-3-methylphenylsulfonyl group is introduced via reaction with the corresponding sulfonyl chloride. Key steps include:
- Base Selection : Diisopropylethylamine (DIPEA) or triethylamine (TEA) in DMF or acetonitrile (MeCN).
- Temperature : 0°C to RT, 4–18 h.
- Workup : Aqueous extraction followed by column chromatography (DCM:MeOH = 95:5).
Example Procedure :
- Dissolve piperidine intermediate (1.0 mmol) in DMF (5 mL).
- Add 4-fluoro-3-methylbenzenesulfonyl chloride (1.2 mmol) and DIPEA (3.0 mmol).
- Stir at RT for 12 h, concentrate, and purify via flash chromatography.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (DMSO-d₆): δ 2.42 (s, 3H, CH₃), 7.34–7.60 (m, 3H, aromatic), 8.01 (s, 2H, triazole).
- HRMS : m/z 324.38 [M + H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Citation |
|---|---|---|---|---|
| Reductive Amination | 85 | >95 | High functional group tolerance | |
| Sulfonyl Chloride Coupling | 78 | >98 | Mild conditions | |
| CuAAC | 90 | >99 | Atom economy |
Challenges and Optimization
Steric Hindrance During Sulfonylation
Bulky substituents on the piperidine ring necessitate elevated temperatures (50–60°C) and prolonged reaction times (24 h). Switching from DMF to dimethylacetamide (DMA) improves solubility.
Triazole Regioselectivity
Unwanted 1,4-regioisomers are minimized using copper(I) iodide (CuI) instead of CuSO₄.
Chemical Reactions Analysis
Types of Reactions
1-((4-fluoro-3-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or triazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Activity:
Studies have shown that compounds with similar structures to 1-((4-fluoro-3-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine possess significant antimicrobial properties. For instance, derivatives of triazole have been effective against various bacterial strains and fungi. A study demonstrated that certain triazole derivatives inhibited the growth of pathogenic fungi such as Candida albicans and Aspergillus niger .
2. Anti-inflammatory Effects:
The compound's potential anti-inflammatory properties have been evaluated in vitro. Research indicates that it can inhibit the production of pro-inflammatory cytokines like TNF-alpha and nitric oxide. A recent study reported that a related compound reduced inflammation markers by up to 70% in cell cultures .
3. Antioxidant Properties:
The antioxidant capacity of this compound has also been investigated. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
Case Studies
Several case studies have documented the applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study focused on evaluating the antimicrobial efficacy of derivatives similar to this compound showed promising results against resistant strains of bacteria and fungi. The minimum inhibitory concentrations (MIC) were significantly lower than those observed for standard antibiotics .
Case Study 2: Anti-inflammatory Research
In another investigation, researchers assessed the anti-inflammatory effects of related compounds in animal models of inflammation. Results indicated a marked reduction in edema and inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-((4-fluoro-3-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and triazole groups are key to its binding affinity and specificity. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-chloro-3-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
- 1-((4-bromo-3-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
Uniqueness
1-((4-fluoro-3-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is unique due to the presence of the fluoro group, which can significantly influence its chemical and biological properties. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its chloro or bromo analogs.
Biological Activity
1-((4-fluoro-3-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a synthetic compound characterized by its unique molecular structure, which includes a piperidine ring, a triazole moiety, and a sulfonyl group attached to a fluorinated phenyl ring. The compound has garnered attention in pharmacological research due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.
- Molecular Formula : C₁₄H₁₇FN₄O₂S
- Molecular Weight : 324.38 g/mol
- CAS Number : 2201580-66-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the piperidine and triazole rings suggests potential for enzyme inhibition and receptor modulation. The sulfonamide group is known for its antibacterial properties, enhancing the compound's therapeutic potential.
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial effects against various strains of bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4–8 μg/mL against multidrug-resistant Staphylococcus aureus and Mycobacterium species .
Antifungal Activity
The compound's triazole component is particularly relevant for antifungal activity. Triazoles are known to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This mechanism can lead to cell death in susceptible fungi.
Anticancer Potential
Studies have suggested that derivatives of piperidine possess anticancer properties. The sulfonamide functionality has been linked to enzyme inhibition pathways that are crucial in cancer cell proliferation .
Study 1: Antibacterial Efficacy
In a comparative study involving various synthesized piperidine derivatives, it was found that compounds with similar structures exhibited IC₅₀ values significantly lower than standard antibiotics, indicating potent antibacterial properties. For example:
Study 2: Enzyme Inhibition
Research has shown that the compound can inhibit enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play significant roles in various physiological processes and disease mechanisms:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-((4-fluoro-3-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine, and what experimental conditions optimize yield?
- Answer : The compound is typically synthesized via sulfonation of the piperidine core followed by triazole coupling. A key step involves reacting 4-fluorophenyl sulfonyl chlorides with piperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C). For the triazole moiety, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed, requiring inert atmospheres and anhydrous solvents . Yield optimization focuses on controlling stoichiometry (1:1.2 molar ratio for sulfonyl chloride) and reaction time (12–24 hours for triazole formation).
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR resolves sulfonyl and triazole substituents (e.g., sulfonyl protons at δ 7.8–8.2 ppm, triazole protons as singlet at δ 8.1 ppm). X-ray crystallography, as demonstrated for similar piperidine-sulfonyl derivatives, validates spatial arrangements of the fluorophenyl and triazole groups . Purity (>95%) is assessed via HPLC with UV detection at 254 nm .
Q. What standard assays evaluate its biological activity in antimicrobial or antioxidant studies?
- Answer : Antimicrobial activity is tested using broth microdilution (CLSI guidelines) against Staphylococcus aureus and Candida albicans, with MIC values reported in µg/mL. Antioxidant potential is measured via DPPH radical scavenging assays, where IC₅₀ values ≤500 µg/mL indicate significant activity. Piperidine derivatives with electron-withdrawing groups (e.g., sulfonyl) often show enhanced antifungal effects, while methoxy or hydroxyl substituents improve antioxidant capacity .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across structurally similar piperidine derivatives?
- Answer : Discrepancies arise from substituent positioning (e.g., para vs. meta fluoro) or assay variability. For example, fluoro groups at the phenyl ring’s para position enhance antifungal activity (≥5 mm inhibition zone) but reduce solubility, affecting dose-response curves. Systematic SAR studies using isosteric replacements (e.g., chloro for fluoro) and standardized bioassay protocols (e.g., fixed inoculum size) minimize variability .
Q. What strategies improve the pharmacokinetic profile of this compound for CNS-targeted applications?
- Answer : Piperidine sulfonides often exhibit poor BBB penetration due to high polarity. Lipophilicity can be modulated via N-alkylation (e.g., methyl or ethyl groups) or introducing trifluoromethyl substituents, which balance LogP (target: 2–3) and polar surface area (<90 Ų). In vivo studies in rodent models with radiolabeled analogs (e.g., ¹⁸F for PET imaging) track brain uptake .
Q. How do computational models aid in identifying potential biological targets?
- Answer : Molecular docking (AutoDock Vina) and MD simulations predict binding to enzymes like acetylcholinesterase (AChE) or β-secretase (BACE-1). For example, the sulfonyl group forms hydrogen bonds with AChE’s catalytic triad (Ser203, His447), while the triazole moiety interacts with hydrophobic pockets. Pharmacophore models prioritize derivatives with dual AChE/BACE-1 inhibition for Alzheimer’s research .
Q. What mechanistic insights explain substituent-dependent variations in antimicrobial vs. antioxidant activity?
- Answer : Sulfonyl groups enhance membrane disruption in fungi (via hydrophobic interactions with ergosterol), whereas electron-donating groups (e.g., methoxy) on the piperidine ring stabilize free radicals in DPPH assays. ROS scavenging correlates with H-bond donor capacity (e.g., IC₅₀ = 584.8 µg/mL for hydroxyl-substituted analogs) .
Q. What challenges arise in regioselective synthesis of the triazole-sulfonyl-piperidine scaffold?
- Answer : Competing N1/N2 triazole regioisomers occur during CuAAC. Regioselectivity is controlled using Cu(I) catalysts with stabilizing ligands (e.g., TBTA) or strain-promoted azide-alkyne cycloaddition (SPAAC). Sulfonation regiochemistry (C-4 vs. C-3 piperidine substitution) is guided by steric hindrance from methyl/fluoro groups on the phenyl ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
